molecular formula C13H15FO4S B2879975 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid CAS No. 1922897-51-5

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B2879975
CAS No.: 1922897-51-5
M. Wt: 286.32
InChI Key: HKFPHIWXYIMUIK-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with a sulfone group (1,1-dioxo) and a carboxylic acid moiety.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFPHIWXYIMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the tetrahydrothiopyran intermediate.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiopyran ring to form the 1,1-dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain proteins or enzymes, while the tetrahydrothiopyran ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its thiane-1,1-dioxide core , which distinguishes it from other fluorophenyl-containing carboxylic acids. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity
4-[(4-Fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid (Target) Thiane-1,1-dioxide 4-Fluorophenylmethyl, carboxylic acid Not reported Inferred potential enzyme modulation
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid () Cyclohexanone 4-Fluorophenyl, carboxylic acid 236.24 g/mol Biochemical reagent (no specific activity)
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390, ) Quinoline Biphenyl, fluorine, methyl, carboxylic acid Not reported Antitumor (colon, breast, lung carcinomas)
GW1100 () Pyrimidine/benzene 4-Fluorophenylmethyl, ethyloxy, thioether Not reported GPCR modulation (hypothesized)
1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid () Pyridazine 4-Fluorophenyl, methoxy, carboxylic acid 264.21 g/mol Intermediate (no activity reported)

Key Observations:

Core Structure Influence: The thiane-1,1-dioxide core in the target compound contrasts with quinoline (NSC 368390) and pyridazine () cores. Sulfone groups enhance polarity and may improve solubility compared to sulfur-free analogs like cyclohexanone derivatives (). The thiane ring’s conformational flexibility (vs. rigid quinoline or pyridazine) could influence binding to targets requiring induced-fit interactions.

Role of Fluorine :

  • The para-fluorophenyl group is a conserved feature across analogs (e.g., NSC 368390, GW1100), suggesting its role in enhancing lipophilicity and metabolic stability.

NSC 368390’s sodium salt formulation () highlights its importance in bioavailability.

Biological Activity: NSC 368390 () demonstrates potent antitumor activity against colon and breast carcinomas, attributed to its biphenyl-fluorine and quinoline-carboxylic acid architecture. The target compound’s sulfone group may confer distinct mechanistic pathways (e.g., redox modulation).

Biological Activity

4-[(4-Fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid, also known by its Chemical Abstracts Service (CAS) number and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅FOS₂
  • Molecular Weight : 273.39 g/mol

This compound features a dioxothiane ring that contributes to its chemical reactivity and biological properties.

Research indicates that this compound acts as an inhibitor of specific proteins involved in cell survival and apoptosis. Its mechanism primarily involves the inhibition of Bcl-2-like protein 1 (Bcl-xL), a member of the Bcl-2 family that regulates apoptosis. By inhibiting this protein, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was shown to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Mechanistic Studies : The compound's ability to disrupt mitochondrial membrane potential was observed, leading to cytochrome c release and subsequent activation of caspases involved in apoptosis .

Pharmacological Profiles

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed studies on its metabolism and excretion are still limited.

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in combination with other chemotherapeutics to enhance efficacy while reducing side effects .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionIC50 (µM)References
This compoundBcl-xL inhibitor5.2 ,
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acidNK(1) receptor antagonist0.9
2-substituted phenylquinoline-4-carboxylic acidHDAC inhibitor2.5

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